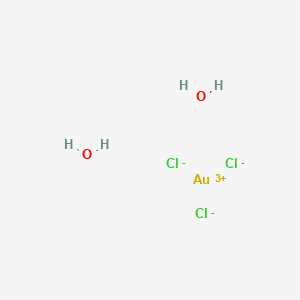

gold chloride (AuCl3), dihydrate

Beschreibung

Eigenschaften

CAS-Nummer |

10294-30-1 |

|---|---|

Molekularformel |

AuCl3H2O |

Molekulargewicht |

321.34 g/mol |

IUPAC-Name |

trichlorogold;hydrate |

InChI |

InChI=1S/Au.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

InChI-Schlüssel |

BSYLOTSXNQZYFW-UHFFFAOYSA-K |

Kanonische SMILES |

O.Cl[Au](Cl)Cl |

Verwandte CAS-Nummern |

11118-27-7 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Solubility of Gold Chloride Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gold chloride dihydrate (AuCl₃·2H₂O), also referred to as chloroauric acid dihydrate or hydrogen tetrachloroaurate(III) dihydrate, in various organic solvents. Understanding the solubility of this pivotal gold precursor is critical for its application in catalysis, nanoparticle synthesis, and pharmaceutical development. This document summarizes known solubility data, provides detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Concept: Solubility of Gold Chloride Dihydrate

Data Presentation: Solubility in Organic Solvents

The following table summarizes the available solubility information for gold chloride dihydrate in various organic solvents. It is important to note that much of the available data is qualitative.

| Solvent Class | Solvent Name | Chemical Formula | Reported Solubility | Temperature (°C) | Citation(s) |

| Alcohols | Ethanol | C₂H₅OH | Soluble, Very Soluble | Not Specified | [2] |

| Methanol | CH₃OH | Soluble | Not Specified | ||

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble, Insoluble (<0.1% for trihydrate) | Not Specified | [2] |

| Dibutyl Ether | (C₄H₉)₂O | > 1 M | Not Specified | [3] | |

| Diethylene Glycol | C₄H₁₀O₃ | > 1 M | Not Specified | [3] | |

| Ketones | Acetone | CH₃COCH₃ | Not very soluble (soluble in acetone-water-HCl mixtures) | Not Specified | |

| Methyl Isobutyl Ketone | C₆H₁₂O | Used as an extractant | Not Specified | [3] | |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Not Specified | [1] |

| Tributyl Phosphate | C₁₂H₂₇O₄P | Used as an extractant | Not Specified | [3] | |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Not Specified | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL (requires sonication and warming) | Not Specified |

Note: The conflicting data for diethyl ether may be due to differences in the hydration state of the gold chloride or experimental conditions.

Experimental Protocols

Due to the limited availability of quantitative solubility data, researchers often need to determine the solubility of gold chloride dihydrate in their specific solvent system. Below is a detailed, generalized protocol for this determination.

Protocol: Determination of Gold Chloride Dihydrate Solubility in an Organic Solvent

Objective: To determine the saturation solubility of gold chloride dihydrate in a given organic solvent at a specific temperature.

Materials:

-

Gold chloride dihydrate (AuCl₃·2H₂O)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of gold chloride dihydrate to a known volume of the anhydrous organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer with a temperature probe.

-

Equilibrate the mixture for a prolonged period (e.g., 24-48 hours) at the desired temperature with constant agitation. This ensures that the solution reaches equilibrium saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the remaining gold chloride dihydrate residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic or Spectrometric Analysis (more precise):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the gold chloride complex in that solvent. The concentration is determined using a pre-established calibration curve of known gold chloride dihydrate concentrations.

-

Atomic Absorption Spectrometry (AAS): This method is highly sensitive and specific for gold. The diluted solution is aspirated into the AAS, and the absorbance is measured. The gold concentration is determined from a calibration curve prepared from standard gold solutions.

-

-

Data Calculation:

-

From the determined concentration of the diluted solution, calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Considerations for Hygroscopic Compounds: Given that gold chloride dihydrate is hygroscopic, all experimental manipulations should ideally be carried out in a controlled, low-humidity environment, such as a glove box, to prevent the absorption of atmospheric moisture which can affect solubility.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and the solubility of gold chloride dihydrate.

Caption: Experimental workflow for determining the solubility of gold chloride dihydrate.

Caption: Relationship between solvent polarity and the solubility of gold chloride dihydrate.

References

Unlocking Synthetic Pathways: A Technical Guide to AuCl₃ Catalysis in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Gold(III) chloride (AuCl₃) has emerged as a powerful and versatile catalyst in modern organic synthesis. Its unique reactivity profile, particularly as a soft Lewis acid, enables a diverse array of chemical transformations under mild conditions. This technical guide provides an in-depth exploration of the core reaction mechanisms involving AuCl₃, offering valuable insights for researchers engaged in the synthesis of complex organic molecules and the development of novel therapeutic agents.

Core Principles of AuCl₃ Catalysis

Gold(III) chloride primarily functions as a potent Lewis acid, readily activating unsaturated carbon-carbon bonds, particularly alkynes and allenes, towards nucleophilic attack.[1][2][3] This activation renders the π-system electron-deficient and susceptible to intramolecular or intermolecular addition of a wide range of nucleophiles.[3] While AuCl₃ is a strong Lewis acid, its "soft" character allows for high functional group tolerance, a crucial attribute in complex molecule synthesis.[2]

A key aspect of gold catalysis is the ongoing discussion regarding the active catalytic species. While Au(III) is the starting material, in some reactions, it is proposed that it can be reduced in situ to Au(I), which then participates in the catalytic cycle. However, many transformations are believed to proceed directly through Au(III) catalysis.[4]

Key Reaction Mechanisms

This section details the fundamental reaction mechanisms catalyzed by AuCl₃, supported by quantitative data and detailed experimental protocols for seminal examples.

Hydrofunctionalization Reactions

The addition of N-H bonds across unsaturated C-C bonds, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. AuCl₃ has been shown to catalyze the intramolecular hydroamination of alkynes.

Mechanism: The reaction is initiated by the coordination of the gold catalyst to the alkyne, activating it for nucleophilic attack by the tethered amine. This is followed by protonolysis of the resulting gold-carbon bond to regenerate the catalyst and afford the cyclized product.

Table 1: AuCl₃-Catalyzed Intramolecular Hydroamination of Alkynes

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N-propargyl-p-toluenesulfonamide | 5 | CH₂Cl₂ | rt | 0.5 | 2-tosyl-3-methylenepyrrolidine | 95 | [5] |

| N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | 5 | CH₂Cl₂ | rt | 1 | 2-methyl-5-tosyl-3,4-dihydropyrrole | 92 | [5] |

Experimental Protocol: General Procedure for Intramolecular Hydroamination of Alkynes

To a solution of the aminoalkyne (1.0 mmol) in dry solvent (5 mL) under an inert atmosphere, AuCl₃ (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Logical Relationship: Hydroamination Catalytic Cycle

Caption: Catalytic cycle for AuCl₃-mediated intramolecular hydroamination.

Cyclization and Cycloisomerization Reactions

AuCl₃ is a highly effective catalyst for a variety of cyclization and cycloisomerization reactions, enabling the construction of complex carbocyclic and heterocyclic frameworks.

Substituted furans are prevalent motifs in natural products and pharmaceuticals. AuCl₃ catalyzes the efficient cycloisomerization of alkynyl ketones and related substrates to yield highly substituted furans.[2][6][7][8][9]

Mechanism: The reaction proceeds via the coordination of AuCl₃ to the alkyne, followed by an intramolecular nucleophilic attack from the carbonyl oxygen. The resulting intermediate then undergoes rearrangement and protonolysis to afford the furan ring and regenerate the catalyst.[9][10]

Table 2: AuCl₃-Catalyzed Synthesis of Furans

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 1-Phenyl-4-pentyne-1,2-dione | 5 | Toluene | 80 | 30 min | 2-Methyl-5-phenylfuran | 91 | [2] |

| Ethyl 2-(1-propynyl)-3-oxobutanoate | 2 | CH₂Cl₂ | rt | 1 h | Ethyl 2,5-dimethylfuran-3-carboxylate | 95 | [2] |

| 2-(1-Hexynyl)-2-cyclohexen-1-one | 5 | CH₂Cl₂ | rt | 2 h | 4,5,6,7-Tetrahydro-2-propylbenzofuran | 85 | [9] |

Experimental Protocol: General Procedure for AuCl₃-Catalyzed Furan Synthesis

To a stirred solution of the alkynyl ketone (0.5 mmol) in the specified dry solvent (5 mL) is added AuCl₃ (0.025 mmol, 5 mol%). The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC. The mixture is then filtered through a short pad of silica gel, and the solvent is evaporated under reduced pressure. The crude product is purified by flash chromatography to give the corresponding furan.

Signaling Pathway: Furan Synthesis from Alkynyl Ketone

Caption: Mechanistic pathway for AuCl₃-catalyzed furan synthesis.

The Conia-ene reaction, the intramolecular ene reaction of an enol with an alkyne or alkene, is a powerful tool for the formation of five- and six-membered rings. While thermal Conia-ene reactions require high temperatures, AuCl₃ and other gold catalysts can promote these transformations under significantly milder conditions.[11][12]

Mechanism: AuCl₃ activates the alkyne towards nucleophilic attack by the enol tautomer of the carbonyl group. This is followed by a proton transfer and demetallation to yield the cyclized product. It is important to note that while Au(I) catalysts are often more effective for this transformation, AuCl₃ can also be employed, though sometimes leading to decomposition.[13]

Table 3: Gold-Catalyzed Conia-Ene Type Reactions

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Ethyl 2-acetyl-6-heptynoate | [Ph₃PAu]OTf | 1 | CH₂Cl₂ | rt | 15 min | Ethyl 1-acetyl-2-methylenecyclopentanecarboxylate | 99 | [14] |

| 1-(3-Butynyl)-2-cyclohexanone | AuCl₃ | 5 | Toluene | 80 | 2 h | 1-Methyl-2,3,5,6,7,8-hexahydro-1H-inden-4-one | 78 | [13] |

Experimental Protocol: Gold-Catalyzed Conia-Ene Reaction

In a flame-dried flask under a nitrogen atmosphere, the β-ketoester or related substrate (0.2 mmol) is dissolved in dry solvent (2 mL). The gold catalyst (1-5 mol%) is then added, and the reaction is stirred at the indicated temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.

Workflow: Conia-Ene Reaction

Caption: Experimental workflow for a typical gold-catalyzed Conia-Ene reaction.

Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. AuCl₃ can effectively catalyze the Michael addition of various nucleophiles, including indoles and alcohols.[1][7]

Mechanism: AuCl₃ acts as a Lewis acid, activating the α,β-unsaturated system towards nucleophilic attack at the β-position. The resulting enolate intermediate is then protonated to give the final product.

Table 4: AuCl₃-Catalyzed Michael Addition Reactions

| Nucleophile | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Indole | Methyl vinyl ketone | 10 | CH₂Cl₂ | rt | 2 | 4-(1H-Indol-3-yl)butan-2-one | 92 | [1] |

| 2-Methylindole | Cyclohex-2-en-1-one | 10 | CH₂Cl₂ | rt | 4 | 3-(2-Methyl-1H-indol-3-yl)cyclohexan-1-one | 88 | [1] |

| Cyclohexanol | Cyclohex-2-en-1-one | 10 | CH₂Cl₂ | 0 to rt | 0.5 | 3-(Cyclohexyloxy)cyclohexan-1-one | 77 | [7] |

Experimental Protocol: General Procedure for AuCl₃-Catalyzed Michael Addition

To a solution of the α,β-unsaturated compound (1.0 mmol) and the nucleophile (1.2 mmol) in a suitable solvent (5 mL) at the specified temperature, AuCl₃ (0.1 mmol, 10 mol%) is added. The reaction is stirred for the indicated time and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[7]

Logical Relationship: Michael Addition Mechanism

References

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metal-Catalyzed [1,2]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. maxapress.com [maxapress.com]

- 11. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes [organic-chemistry.org]

- 12. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Gold Chloride Dihydrate in Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold chloride dihydrate (HAuCl₄·2H₂O) is a versatile reagent in electron microscopy (EM), primarily utilized for its ability to enhance contrast and preserve ultrastructural details. Its applications range from the stabilization of silver-enhanced immunogold labels, known as "gold toning," to direct staining of specific tissue components. This document provides detailed application notes and protocols for the use of gold chloride dihydrate in various electron microscopy techniques, tailored for researchers in the life sciences and drug development.

Application Note 1: Gold Toning for Enhanced Stability of Silver-Enhanced Immunogold Particles

Principle: In immunoelectron microscopy, small colloidal gold particles (1-5 nm) are often used to label antigens. To visualize these small particles, a silver enhancement step is employed, where metallic silver is deposited onto the gold particles, increasing their size. However, this silver layer is susceptible to dissolution by osmium tetroxide, a common post-fixative in EM sample preparation. Gold toning, a procedure involving treatment with gold chloride, replaces or coats the silver with a layer of gold, protecting the particle from osmium tetroxide and preventing signal loss.

Experimental Protocol: Gold Toning of Silver-Enhanced Immunogold Labeled Tissue

This protocol is adapted for insect nervous tissue but can be applied to other tissue types with optimization.

Reagents and Solutions:

-

Primary Antibody: Specific to the antigen of interest.

-

Secondary Antibody: Conjugated to 1 nm colloidal gold.

-

Silver Enhancement Kit: Commercially available.

-

Gold Chloride Solution: 0.05% Gold Chloride (HAuCl₄) in distilled water.

-

Sodium Thiosulfate Solution: 2.5% (w/v) in distilled water.

-

Phosphate-Buffered Saline (PBS)

-

Glutaraldehyde Solution: 2.5% in 0.1 M phosphate buffer.

-

Osmium Tetroxide Solution: 1% in 0.1 M phosphate buffer.

-

Uranyl Acetate and Lead Citrate solutions: For final contrast staining.

Procedure:

-

Immunolabeling:

-

Fix the tissue as required for the primary antibody.

-

Incubate with the primary antibody, followed by thorough washing in PBS.

-

Incubate with the 1 nm gold-conjugated secondary antibody, followed by washing in PBS.

-

-

Silver Enhancement:

-

Rinse the labeled tissue thoroughly in distilled water to remove all chloride ions.

-

Prepare the silver enhancement solution according to the manufacturer's instructions immediately before use.

-

Incubate the tissue in the silver enhancement solution for a duration determined by the desired particle size (typically 5-10 minutes at 20°C). Monitor the enhancement process to avoid over-development.

-

-

Gold Toning:

-

Wash the tissue thoroughly in distilled water.

-

Incubate in 0.05% gold chloride solution for 2-10 minutes at room temperature. The optimal time may need to be determined empirically.

-

Rinse thoroughly in distilled water.

-

Immerse in 2.5% sodium thiosulfate solution for 2-3 minutes to remove unreacted silver salts.

-

Wash extensively in distilled water.

-

-

Post-fixation and Embedding:

-

Post-fix the tissue in 2.5% glutaraldehyde for 30 minutes.

-

Wash in phosphate buffer.

-

Post-fix in 1% osmium tetroxide for 1 hour.

-

Dehydrate through a graded series of ethanol.

-

Infiltrate and embed in a suitable resin (e.g., Epon).

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm).

-

Contrast stain with uranyl acetate and lead citrate.

-

Observe under a transmission electron microscope.

-

Workflow for Gold Toning of Silver-Enhanced Immunogold Particles

Caption: Workflow for gold toning of silver-enhanced immunogold particles.

Application Note 2: Pre-embedding Immunogold Labeling for Ultrastructural Localization of Proteins

Principle: The pre-embedding technique involves performing the immunolabeling steps on fixed and permeabilized cells or tissue sections before they are embedded in resin. This approach generally allows for better antibody penetration and can result in stronger labeling signals compared to post-embedding methods. Gold chloride is not used directly for staining in this protocol but is a key component in the preparation of the colloidal gold particles used for conjugation to secondary antibodies.

Experimental Protocol: Pre-embedding Immunogold Labeling

This is a standard protocol that may require optimization for specific antibodies and tissues.

Reagents and Solutions:

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization/Blocking Buffer: PBS containing 5% normal goat serum (NGS) and 0.1% saponin.

-

Antibody Diluent: PBS containing 5% NGS and 0.05% saponin.

-

Primary Antibody: Specific to the antigen of interest.

-

Secondary Antibody: 1.4 nm gold-conjugated Fab' fragment.

-

Post-fixation Solution 1: 2% glutaraldehyde in PBS.

-

Post-fixation Solution 2: 0.2% osmium tetroxide in 0.1 M phosphate buffer.

-

Silver Enhancement Kit

-

Uranyl Acetate Solution: 0.25% in 0.1 N acetate buffer.

Procedure:

-

Fixation and Permeabilization:

-

Fix cells or tissue sections in 4% paraformaldehyde for 30 minutes at room temperature.

-

Wash thoroughly with PBS.

-

Block and permeabilize with blocking buffer for 30 minutes.

-

-

Immunolabeling:

-

Incubate with the primary antibody diluted in antibody diluent for 1 hour at room temperature.

-

Wash four times with PBS.

-

Incubate with the 1.4 nm gold-conjugated secondary antibody (e.g., at 1:200 dilution) in antibody diluent for 1 hour at room temperature.

-

Wash four times with PBS.

-

-

Post-fixation:

-

Fix with 2% glutaraldehyde in PBS for 30 minutes.

-

Wash thoroughly with PBS.

-

-

Silver Enhancement:

-

Wash samples in distilled water.

-

Perform silver enhancement using a commercial kit for 8-12 minutes.

-

-

EM Processing:

-

Fix with 0.2% osmium tetroxide in 0.1 M phosphate buffer for 30 minutes on ice.

-

Wash in 0.1 M phosphate buffer.

-

Stain en bloc with 0.25% uranyl acetate in 0.1 N acetate buffer for 1 hour on ice.

-

Dehydrate in a graded series of ethanol.

-

Infiltrate and embed in epoxy resin.

-

-

Sectioning and Observation:

-

Cut ultrathin sections (60-90 nm).

-

Observe under a transmission electron microscope. No further contrast staining is typically required.

-

Workflow for Pre-embedding Immunogold Labeling

Caption: Workflow for pre-embedding immunogold labeling.

Application Note 3: Direct Staining with Gold Chloride for Neural Tissue

Principle: Gold chloride can be used as a direct stain, particularly for nervous tissue, where it has an affinity for certain cellular components, revealing the morphology of nerve endings and myelinated axons. The process involves impregnation of the tissue with a gold chloride solution, followed by a reduction step where the gold ions are reduced to metallic gold, depositing an electron-dense stain. While many protocols are optimized for light microscopy, the principles can be adapted for electron microscopy to enhance the contrast of specific neural structures.

Experimental Protocol: Gold Chloride Staining of Neural Tissue (Adapted for EM)

This protocol is an adaptation of a light microscopy method for potential use in electron microscopy. Significant optimization will be required.

Reagents and Solutions:

-

Fixation Solution: EM-grade glutaraldehyde or a paraformaldehyde/glutaraldehyde mixture.

-

Sucrose Solutions: 5%, 15%, and 25% in distilled water.

-

Gold Chloride Solution: 1% aqueous gold chloride (HAuCl₄).

-

Reducing Solution: 25% formic acid in water.

-

EM Processing Reagents: Osmium tetroxide, ethanol series, propylene oxide, and epoxy resin.

Procedure:

-

Fixation and Preparation:

-

Perfuse-fix the animal with an appropriate EM-grade fixative.

-

Dissect the neural tissue of interest into small blocks (e.g., 1 mm³).

-

Wash the tissue blocks in buffer.

-

-

Sucrose Dehydration (Optional Cryoprotection):

-

Dehydrate the tissue blocks in 5%, 15%, and 25% sucrose solutions, for a minimum of 8 hours at each concentration at 4°C.

-

-

Gold Impregnation:

-

Transfer the tissue blocks to a 1% aqueous gold chloride solution.

-

Incubate for 30 minutes in the dark at a controlled temperature (e.g., 20-22°C).

-

-

Reduction:

-

Transfer the blocks to a 25% formic acid solution.

-

Incubate for a duration dependent on the tissue type (e.g., 2-18 hours), which will require optimization for EM.

-

-

EM Processing:

-

Wash the tissue blocks thoroughly in distilled water.

-

Proceed with standard EM processing: post-fixation with osmium tetroxide, dehydration, and resin embedding.

-

-

Sectioning and Observation:

-

Cut ultrathin sections.

-

Observe under a transmission electron microscope. Additional contrast staining with lead citrate may be necessary.

-

Workflow for Direct Gold Chloride Staining of Neural Tissue

Caption: Workflow for direct gold chloride staining of neural tissue for EM.

Quantitative Data Summary

The following table summarizes quantitative parameters found in the literature for immunogold labeling techniques. Direct staining with gold chloride for EM is less standardized, and quantitative data is sparse.

| Parameter | Value/Range | Application | Reference |

| Gold Particle Size | 1, 5, 15, 30, 40 nm | Immunogold Labeling | |

| Silver Enhancement Duration | 1 - 17 minutes | Immunogold-Silver Staining (IGSS) | |

| Gold Toning Solution | 0.05% Gold Chloride | Gold Toning | |

| Gold Toning Duration | 2 - 10 minutes | Gold Toning | |

| Direct Staining Solution | 1% Aqueous Gold Chloride | Staining of Nerve Endings (LM) | |

| Direct Staining Duration | 30 minutes | Staining of Nerve Endings (LM) | |

| Reduction Solution | 25% Formic Acid | Staining of Nerve Endings (LM) | |

| Reduction Duration | 2 - 18 hours | Staining of Nerve Endings (LM) | |

| Secondary Antibody Dilution | 1:200 (for 1.4 nm gold) | Pre-embedding Immunolabeling |

Conclusion

Gold chloride dihydrate is a valuable, albeit specialized, reagent in electron microscopy. Its primary and most well-documented use is in gold toning to stabilize silver-enhanced immunogold labels, a critical step for achieving reliable results in pre-embedding immunolabeling protocols. While direct staining methods with gold chloride are established for light microscopy, their adaptation to electron microscopy offers a potential avenue for enhancing contrast in specific tissues, particularly in neuroanatomical studies. The protocols and data presented here provide a foundation for researchers to apply and optimize these techniques in their own experimental workflows.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Stabilization of Gold Nanoparticles (AuNPs)

Welcome to the technical support center for the synthesis and stabilization of gold nanoparticles (AuNPs) from gold(III) chloride dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a stabilizing agent in AuNP synthesis?

A stabilizing agent, also known as a capping agent, is crucial for preventing the irreversible aggregation of gold nanoparticles during and after their synthesis.[1] It adsorbs to the surface of the nanoparticles, creating repulsive forces that counteract the attractive van der Waals forces between particles.[1] This stabilization is essential for controlling the size, shape, and long-term stability of the colloidal gold solution.

Q2: What are the most common types of stabilizing agents for AuNPs?

The most common stabilizing agents fall into two main categories:

-

Small Molecules: Trisodium citrate is the most widely used small molecule stabilizer. It provides electrostatic stabilization by creating a negative surface charge on the AuNPs.[2]

-

Macromolecules (Polymers): A variety of polymers are used to provide steric stabilization. These include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), polyvinyl alcohol (PVA), and natural polymers like chitosan and dextran.[1][3] Thiol-terminated polymers, such as thiol-PEG, are also commonly used due to the strong affinity of sulfur for gold surfaces.[4]

Q3: What is the difference between electrostatic and steric stabilization?

Electrostatic stabilization relies on the repulsion between like charges on the surfaces of the nanoparticles.[5] For instance, citrate ions adsorb to the AuNP surface, creating a negative charge that prevents aggregation.[2] This type of stabilization is sensitive to the ionic strength and pH of the solution.[6][7]

Steric stabilization, on the other hand, involves the adsorption of bulky molecules, typically polymers, onto the nanoparticle surface. These polymer chains create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[5][7] Steric stabilization is generally less sensitive to changes in ionic strength compared to electrostatic stabilization.[8]

Troubleshooting Guides

Problem 1: The color of my AuNP solution is blue or purple instead of red.

-

Possible Cause: Aggregation of nanoparticles. When AuNPs aggregate, their surface plasmon resonance (SPR) peak shifts to longer wavelengths, resulting in a color change from red to purple or blue.[9][10]

-

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure that the gold(III) chloride dihydrate and the stabilizing agent are of high purity and have not degraded. Old or impure reagents can lead to incomplete reduction or stabilization.[11]

-

Check Glassware Cleanliness: Contaminants on the glassware can act as nucleation sites, leading to uncontrolled growth and aggregation. Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid) and rinse extensively with ultrapure water before use.[12]

-

Optimize Stabilizer Concentration: An insufficient amount of stabilizing agent will not adequately cover the surface of the nanoparticles, leading to aggregation. Conversely, an excessive concentration of some stabilizers can also induce aggregation. Refer to established protocols for the appropriate molar ratio of stabilizer to gold precursor.

-

Control Reaction Temperature: The temperature during synthesis plays a critical role in the nucleation and growth of nanoparticles. Inconsistent or incorrect temperatures can lead to polydisperse particles that are prone to aggregation. For citrate reduction, maintaining a consistent boiling temperature is crucial.

-

Monitor pH: The pH of the reaction mixture can significantly impact the charge of the stabilizing agent and the surface of the AuNPs, affecting electrostatic stabilization. For citrate-stabilized AuNPs, a pH range of 4.7 to 5.3 is generally optimal.[2][13]

-

Problem 2: The AuNP solution was initially red but turned blue/purple over time.

-

Possible Cause: Post-synthesis aggregation due to instability.

-

Troubleshooting Steps:

-

Storage Conditions: Store AuNP solutions in the dark at low temperatures (typically 4°C) to minimize thermal and light-induced aggregation.[12]

-

Avoid High Ionic Strength Buffers: For electrostatically stabilized AuNPs (e.g., citrate-stabilized), avoid buffers with high salt concentrations (like PBS), as the ions can screen the surface charge, leading to aggregation.[6] If a buffer is necessary, consider using a sterically stabilized AuNP or perform a ligand exchange to a more robust stabilizer.

-

pH Changes: Ensure the pH of the solution remains in a stable range for your specific stabilizing agent. Accidental contamination with acids or bases can neutralize the surface charge and cause aggregation.

-

Dilution Effects: Diluting a solution of electrostatically stabilized nanoparticles can sometimes lead to instability and aggregation due to a decrease in the concentration of stabilizing ions.[14]

-

Problem 3: The size of the synthesized AuNPs is not what I expected.

-

Possible Cause: Variation in reaction parameters that control nanoparticle growth.

-

Troubleshooting Steps:

-

Ratio of Reducing Agent to Gold Precursor: In the Turkevich method, the ratio of sodium citrate to gold(III) chloride is a key factor in determining the final particle size. Generally, a higher citrate-to-gold ratio results in smaller nanoparticles.[15]

-

Rate of Reagent Addition: The speed at which the reducing agent is added to the gold solution can affect the nucleation and growth kinetics. A rapid addition typically leads to the formation of smaller, more monodisperse nanoparticles.

-

Temperature Control: The reaction temperature influences both the reduction rate and the subsequent growth of the nanoparticles. Precise and stable temperature control is essential for reproducibility.

-

Data Presentation: Comparison of Common Stabilizing Agents

| Stabilizing Agent | Type of Stabilization | Typical AuNP Size Range (nm) | Advantages | Disadvantages |

| Trisodium Citrate | Electrostatic | 10 - 150 | Simple, one-pot synthesis; well-established protocols.[15][16] | Sensitive to pH and high ionic strength; can be displaced by other ligands.[6][14] |

| Polyethylene Glycol (PEG) | Steric | 5 - 100 | Excellent stability in biological media; reduces non-specific protein adsorption; biocompatible.[17] | Can be more complex to synthesize directly; may require ligand exchange.[4] |

| Polyvinylpyrrolidone (PVP) | Steric | 5 - 50 | Good stability; can also act as a reducing agent at high temperatures.[3] | Can be difficult to remove completely from the nanoparticle surface. |

| Thiol-containing Molecules | Covalent (Au-S bond) | 2 - 20 | Strong, stable bond to the gold surface; allows for precise surface functionalization.[18] | Can sometimes induce aggregation if not added under optimal conditions.[19] |

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized AuNPs (Turkevich-Frens Method)

This protocol describes the synthesis of ~15-20 nm AuNPs.

Materials:

-

Gold(III) chloride dihydrate (HAuCl₄·2H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water

-

Clean glassware (Erlenmeyer flask, graduated cylinders)

-

Stirring hotplate and magnetic stir bar

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ by dissolving the appropriate amount of gold(III) chloride dihydrate in ultrapure water.

-

In a clean Erlenmeyer flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil while stirring.

-

Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to colorless, then to a deep red.

-

Continue boiling and stirring for 15-20 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature while still stirring.

-

Store the resulting AuNP solution at 4°C in a dark container.

Protocol 2: Polymer Coating of Citrate-Stabilized AuNPs (Post-Synthesis Modification)

This protocol describes the functionalization of pre-synthesized citrate-stabilized AuNPs with a thiol-terminated polymer (e.g., mPEG-SH).

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

Thiol-terminated polyethylene glycol (mPEG-SH)

-

Ultrapure water

-

Clean vials

Procedure:

-

To 1 mL of the citrate-stabilized AuNP solution, add a specific molar excess of mPEG-SH (e.g., 100 nmol/mg of AuNPs).[17]

-

Gently mix the solution and allow it to incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for ligand exchange.

-

To remove excess polymer and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound polymer.

-

The final polymer-coated AuNPs can be stored at 4°C.

Visualizations

Caption: A generalized experimental workflow for the synthesis, characterization, and functionalization of gold nanoparticles.

Caption: A diagram illustrating the two primary mechanisms of gold nanoparticle stabilization: electrostatic and steric repulsion.

References

- 1. Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 5. researchgate.net [researchgate.net]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. differencebetween.com [differencebetween.com]

- 8. [PDF] Mobility of electrostatically and sterically stabilized gold nanoparticles (AuNPs) in saturated porous media | Semantic Scholar [semanticscholar.org]

- 9. quora.com [quora.com]

- 10. Robust Rules for Optimal Colorimetric Sensing Based on Gold Nanoparticle Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Limitations of Diluting Citrate-Stabilized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 15. issstindian.org [issstindian.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Influence of temperature on the rate of AuCl3 reduction.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of temperature on the rate of gold(III) chloride (AuCl₃) reduction, a critical parameter in the synthesis of gold nanoparticles (AuNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing temperature on the reduction of AuCl₃?

Increasing the reaction temperature generally accelerates the rate of AuCl₃ reduction.[1][2][3] Higher temperatures provide more kinetic energy to the reacting species, leading to faster nanoparticle creation.[2][3][4] For instance, in the widely used citrate reduction method (Turkevich synthesis), a boiling temperature is often established for optimal and rapid synthesis.[5] It has been noted that for every 10 K decrease in temperature, the time required for the completion of the reaction can double.[6]

Q2: How does temperature influence the final characteristics of the synthesized gold nanoparticles (AuNPs)?

Temperature is a critical factor in controlling the size and size distribution (monodispersity) of AuNPs.

-

Higher Temperatures: Generally, higher temperatures (e.g., 90-100°C in citrate reduction) promote faster nucleation and growth rates, which often result in the formation of more uniform and monodisperse nanoparticles.[1][2][3][5][7] The increased kinetic energy allows gold atoms to diffuse more uniformly across the nanoparticle seeds, favoring the formation of thermodynamically stable spherical nanoparticles.[4]

-

Lower Temperatures: Syntheses conducted at lower temperatures (e.g., below 50°C) often result in very polydisperse (non-uniform) nanoparticles and require significantly longer reaction times, which can make the method impractical.[1][5] At lower temperatures, the diffusion and reduction rates slow down, which can lead to anisotropic (non-spherical) growth.[4]

Q3: My AuNP solution has a broad absorption peak on the UV-Vis spectrum. What could be the cause related to temperature?

A broad absorption peak often indicates a polydisperse sample (a wide range of nanoparticle sizes) or the aggregation of nanoparticles. If the synthesis was performed at a low temperature, it could lead to poor control over nucleation and growth, resulting in a wide size distribution.[1][5] Conversely, if the temperature is too high (e.g., >100°C), it can sometimes lead to smaller particles that may agglomerate due to their high surface area, which also results in a broadened peak.[2]

Q4: Can AuCl₃ reduction occur at room temperature?

Yes, AuCl₃ reduction can be achieved at room temperature, but the kinetics are significantly different compared to high-temperature synthesis.[6][8] Methods like the citrate-based reduction can be adapted for room temperature by carefully controlling the pH and the concentration ratio of the reactants.[6][8] For example, a high reaction rate (k_c) of 7655 M⁻¹s⁻¹ was achieved for a 2:1 citrate to AuCl₃ ratio at pH 5, enabling rapid synthesis at room temperature.[8] However, without such optimization, room temperature reactions can be extremely slow.[6]

Troubleshooting Guide

| Issue | Possible Cause (Temperature-Related) | Suggested Solution |

| Slow or No Reaction (No color change from yellow) | The reaction temperature is too low, providing insufficient energy to overcome the activation barrier for reduction. | Increase the temperature of the reaction mixture. For citrate reduction, heating to boiling (around 100°C) is standard.[5] Ensure uniform heating with vigorous stirring.[5] |

| Polydisperse Nanoparticles (Broad UV-Vis peak) | The synthesis temperature was too low (<50°C), leading to uncontrolled nucleation and growth.[1][5] | Increase the synthesis temperature to promote faster, more uniform nucleation. A temperature of at least 95°C is recommended for reproducible citrate reduction.[7] |

| Formation of Large Aggregates (Solution is purple/blue or has black precipitate) | The temperature may be too low, leading to slow stabilization of newly formed nuclei, causing them to aggregate. Alternatively, excessively high temperatures can sometimes cause instability.[2] | Optimize the temperature. For most standard protocols, maintaining a consistent temperature between 90°C and 100°C is crucial.[7][9] Ensure the stabilizing agent (e.g., citrate) is added to the heated AuCl₃ solution. |

| Inconsistent Results Between Batches | Fluctuations in reaction temperature. The latent heat during boiling can cause temperature variations, affecting nucleation and growth rates and leading to different particle sizes.[7] | Use a temperature-controlled chamber or a reflux setup to maintain a stable and consistent boiling point.[7] Vigorous stirring helps ensure a uniform temperature throughout the solution.[5] |

Data Presentation: Temperature vs. Nanoparticle Characteristics

The following table summarizes experimental data showing the effect of temperature on the size and size distribution of gold nanoparticles synthesized via a microfluidic device.

| Synthesis Temperature (°C) | Mean Diameter (nm) | Coefficient of Variation | Observed Color |

| 23 °C (Room Temperature) | 12.1 | 0.17 | Red |

| 80 °C | 13.7 | 0.28 | Red-Purple |

| Data sourced from a study on microfluidic synthesis using tannic and citric acids as reducing agents. An increase in temperature led to a larger mean diameter and a significant increase in polydispersity (higher coefficient of variation) in this specific method.[10] |

Experimental Protocols

Protocol: Citrate Reduction of AuCl₃ (Turkevich Method)

This protocol describes a common method for synthesizing gold nanoparticles where temperature control is critical.

1. Reagent Preparation:

- Gold(III) Chloride Solution: Prepare a 0.01% (v/v) aqueous solution of chloroauric acid (HAuCl₄).

- Trisodium Citrate Solution: Prepare a 1% (w/v) aqueous solution of trisodium citrate dihydrate.

2. Synthesis Procedure:

- Add 100 mL of the 0.01% HAuCl₄ solution to a clean Erlenmeyer flask with a stir bar.

- Place the flask on a heating mantle with stirring capabilities.

- Heat the solution while stirring vigorously to ensure a uniform temperature.[5]

- Bring the solution to a rolling boil (approximately 100°C). A reflux condenser is recommended to maintain constant volume and temperature.[7]

- Once boiling, add a specific volume of the 1% trisodium citrate solution (the volume ratio of citrate to gold solution determines the final particle size). For example, add 4 mL of citrate solution for ~20 nm particles.

- Continue heating and stirring. The solution color will change from pale yellow to colorless, then to black, and finally to a deep red or wine color.[7] This indicates the formation of AuNPs.

- Maintain the boiling temperature for an additional 15-30 minutes to ensure the reaction is complete.

- Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

- Store the final colloidal gold solution at 4°C for stability.

Visualizations

Experimental Workflow

Caption: Workflow for temperature-controlled synthesis of gold nanoparticles.

Influence of Temperature on AuNP Synthesis

Caption: Relationship between temperature and key outcomes in AuNP synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Controlled growth of citrate-stabilized gold nanoparticles using a semi-continuous seed-mediated route - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Temperature‐regulated gold nanoparticle sensors for immune chromatographic rapid test kits with reproducible sensitivity: a study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. mdpi.com [mdpi.com]

Avoiding the formation of gold(I) chloride as a byproduct.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold-based compounds. The primary focus is on avoiding the formation of gold(I) chloride (AuCl) as an unwanted byproduct during experimental synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does gold(I) chloride (AuCl) typically form as a byproduct?

A1: Gold(I) chloride often forms as an intermediate during the reduction of gold(III) chloride (AuCl₃) or chloroauric acid (HAuCl₄). Its formation as a stable byproduct is favored under conditions of incomplete reduction or when the stoichiometry of the reducing agent is insufficient. It is a metastable compound that can disproportionate into metallic gold (Au) and AuCl₃, especially in the presence of water.[1]

Q2: What is disproportionation in the context of gold(I) chloride?

A2: Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced. In the case of gold(I) chloride, one Au(I) ion is reduced to metallic gold (Au(0)), while another is oxidized to gold(III).[2] This is a common decomposition pathway for AuCl, particularly in aqueous solutions, and can lead to a mixture of gold species in your final product. The use of certain ligands can help stabilize the Au(I) oxidation state and prevent this unwanted reaction.[2]

Q3: Can the choice of solvent influence the formation of AuCl?

A3: Yes, the solvent can play a crucial role. For the synthesis of monometallic Au(II) complexes, which can be a precursor to Au(I) species, nonpolar solvents are generally preferred to suppress disproportionation.[3] In syntheses involving the reduction of Au(III), the solvent can affect the solubility and reactivity of both the gold precursor and the reducing agent, thereby influencing the reaction pathway and the potential for AuCl formation.

Q4: Are there any analytical techniques to detect and quantify AuCl impurities?

A4: Detecting and quantifying AuCl in a mixture of gold compounds can be challenging. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to identify the different oxidation states of gold present in a sample. For bulk analysis, techniques like fire assay can determine the total gold content, but not the specific species.[4] Chromatographic methods, such as HPLC, coupled with a suitable detector, may be developed for specific applications to separate and quantify different gold complexes.

Troubleshooting Guide: Avoiding AuCl Formation

Problem: My reaction is producing a yellow or off-white precipitate, which I suspect is AuCl.

| Possible Cause | Suggested Solution |

| Incomplete Reduction of Au(III) Precursor | Ensure the molar ratio of the reducing agent to the gold(III) precursor is sufficient for complete reduction to the desired oxidation state. It may be necessary to perform stoichiometric calculations and even use a slight excess of the reducing agent. |

| Unstable Au(I) Intermediate | Introduce a stabilizing ligand that coordinates with Au(I) and prevents its disproportionation or precipitation as AuCl. Thiolates, phosphines, and N-heterocyclic carbenes are effective stabilizing ligands for Au(I).[5] |

| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reductions are more efficient at specific temperatures. For example, the thermal decomposition of AuCl₃ to AuCl occurs at elevated temperatures, so maintaining a lower temperature may be beneficial in some reactions. |

| Incorrect pH of the Reaction Mixture | The pH of the solution can influence the redox potential of the reactants and the stability of the gold species. Adjust the pH to a range that favors the formation of the desired product and minimizes the stability of AuCl. |

Quantitative Data Summary

The following table summarizes the influence of key reaction parameters on the formation of gold species. This data is compiled from various studies on the synthesis of gold nanoparticles and complexes.

| Parameter | Effect on Au(I) Formation/Stability | Influence on Desired Product Yield | Notes |

| Au(III):Ligand Ratio | A higher ligand-to-gold ratio generally stabilizes Au(I) complexes, preventing disproportionation.[6][7] | Can significantly improve the yield and purity of the desired Au(I) product. | The optimal ratio is ligand-dependent. |

| Temperature | Higher temperatures can promote the reduction of Au(III) to Au(I), but can also lead to the decomposition of AuCl. | Temperature needs to be optimized for each specific reaction to maximize yield and minimize byproducts. | In nanoparticle synthesis, temperature affects both nucleation and growth. |

| pH | The stability of Au(I) complexes can be pH-dependent. For instance, in the synthesis of Au(I) thiolates, pH adjustment is crucial for the formation of the desired complex.[8] | Optimizing pH is critical for maximizing the yield of the target compound. | The optimal pH range varies depending on the specific ligands and reactants used. |

| Solvent Polarity | Nonpolar solvents can help suppress the disproportionation of Au(II) complexes, which can be precursors to Au(I) species.[3] | The choice of solvent can impact the solubility of reactants and the overall reaction rate and yield. | Solvent effects are complex and should be evaluated on a case-by-case basis. |

Experimental Protocols

Protocol 1: Synthesis of a Gold(I)-Thiolate Complex

This protocol is adapted from the synthesis of Au(I)-thiolate complexes used as precursors for gold nanoparticles.[6][7]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄) solution (10 mmol in a suitable solvent)

-

Thiol solution (40 mmol in the same solvent)

-

Argon (Ar) gas

-

Stir plate and stir bar

-

Reaction flask

Procedure:

-

To a reaction flask, add 1.5 mL of the thiol solution.

-

While stirring at 700 rpm under an argon atmosphere, add 0.5 mL of the HAuCl₄ solution to the thiol solution.

-

Continue stirring the reaction mixture at room temperature for up to 48 hours. The formation of the Au(I)-thiolate complex can be monitored by techniques such as UV-Vis spectroscopy.

Protocol 2: Reductive Precipitation of Gold from Chloroauric Acid

This protocol describes a general method for the reduction of chloroauric acid to elemental gold, a process where AuCl can be an intermediate.

Materials:

-

Chloroauric acid (HAuCl₄)

-

Reducing agent (e.g., sodium metabisulfite, oxalic acid)

-

Deionized water

-

Hydrochloric acid (for washing)

-

Beakers

-

Stirring rod

-

Filtration apparatus

Procedure:

-

Dissolve the chloroauric acid in deionized water in a beaker.

-

In a separate beaker, prepare a solution of the reducing agent.

-

Slowly add the reducing agent solution to the chloroauric acid solution while stirring. A brown precipitate of elemental gold should form.

-

Allow the precipitate to settle completely.

-

Decant the supernatant liquid.

-

Wash the gold precipitate with deionized water and then with dilute hydrochloric acid to remove any impurities.

-

Filter and dry the purified gold powder.

Visualizations

Caption: Workflow for Gold(I)-Thiolate Synthesis.

Caption: Factors in AuCl Byproduct Formation.

Caption: Auranofin's Inhibition of Thioredoxin Reductase.

References

- 1. Gold compounds - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Disproportionation of Gold(II) complexes. A density functional study of ligand and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Organogold chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to Byproducts in Gold(III) Chloride-Mediated Reactions

For Researchers, Scientists, and Drug Development Professionals

Gold(III) chloride (AuCl₃) has emerged as a powerful and versatile catalyst in organic synthesis, valued for its ability to activate π-systems like alkynes and alkenes under mild conditions.[1][2] Its strong Lewis acidic character facilitates a wide range of transformations, including cyclizations, additions, and oxidations.[3] However, the efficiency and selectivity of these reactions can be significantly influenced by the formation of undesired byproducts. Understanding the origins and mechanisms of byproduct formation is critical for reaction optimization and the development of robust synthetic protocols.

This guide provides an objective analysis of common byproducts encountered in AuCl₃-mediated reactions, compares its performance with alternative catalysts, and presents supporting data and experimental methodologies.

Major Pathways of Byproduct Formation

Byproducts in AuCl₃-catalyzed reactions can be broadly categorized into two main types: those arising from the catalyst itself (deactivation pathways) and those derived from side reactions of the substrate or solvent.

1.1. Catalyst-Derived Byproducts and Deactivation

The primary pathways for the deactivation of AuCl₃ involve its reduction to catalytically less active or inactive oxidation states and its hydrolysis in the presence of water.

-

Reduction of Au(III): A significant side reaction is the reduction of the active Au(III) species to Au(I) or metallic gold, Au(0).[4] This process is a major cause of catalyst deactivation, particularly at elevated temperatures (above 120°C).[5] The formation of Au(0) nanoparticles can be observed as a color change in the reaction mixture and represents an irreversible loss of the active catalyst.

-

Hydrolysis: AuCl₃ is hygroscopic and susceptible to hydrolysis. In aqueous media or in the presence of trace water, it can form various aquachloro- and hydroxo-complexes, such as [AuCl₃(OH)]⁻ and Au(OH)₃.[6] These species may exhibit different catalytic activities and can ultimately decompose to gold(III) oxide (Au₂O₃) and then metallic gold.[1] This alters the nature of the active catalyst and can lead to inconsistent reaction outcomes.

References

- 1. Gold(III) chloride [dlab.epfl.ch]

- 2. Gold(III) chloride | 13453-07-1 | Benchchem [benchchem.com]

- 3. Gold(III) chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Deactivation mechanism of AuCl 3 catalyst in acetylene hydrochlorination reaction: a DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20222K [pubs.rsc.org]

- 6. Gold(III) chloride [samplecontents.library.ph]

Gold Nanoparticles in Isotopic Labeling: A Comparative Guide for Researchers

In the dynamic landscape of biomedical research, isotopic labeling stands as a cornerstone technique for elucidating complex biological processes. While traditional methods utilizing stable isotopes have long been the gold standard for quantitative proteomics and metabolomics, the emergence of nanotechnology has introduced novel approaches, including the use of radiolabeled gold nanoparticles. This guide provides a comprehensive comparison of isotopic labeling studies employing radiolabeled gold nanoparticles against established stable isotope labeling techniques, offering researchers, scientists, and drug development professionals a clear overview of their respective methodologies, performance, and applications.

Section 1: Performance Comparison

The choice of an isotopic labeling strategy hinges on the specific research question, the required sensitivity, and the nature of the biological system under investigation. Radiolabeled gold nanoparticles and stable isotope labeling techniques offer distinct advantages and are suited for different applications.

| Feature | Radiolabeled Gold Nanoparticles | Stable Isotope Labeling (e.g., SILAC, TMT) |

| Primary Application | In vivo imaging (SPECT/PET), biodistribution studies, radionuclide therapy.[1][2][3] | Quantitative proteomics, metabolic flux analysis, biomarker discovery.[4][5][6][7][8] |

| Detection Method | Gamma counters, SPECT/PET imaging.[1] | Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR).[7] |

| Sensitivity | Extremely high, enabling detection of minute quantities of nanoparticles.[1] | High, but generally lower than radiometric detection. |

| Quantification | Relative quantification of nanoparticle distribution in tissues/organs.[9][10][11] | Precise relative and absolute quantification of proteins and metabolites.[5][6] |

| In Vivo Compatibility | Well-suited for in vivo studies in animal models.[9][12] | Primarily used for in vitro cell culture experiments; in vivo applications are more complex. |

| Stability | Stability depends on the radiolabeling method; can be high in vivo.[12] | Labels are metabolically incorporated and are inherently stable.[5] |

| Multiplexing Capability | Limited for simultaneous tracking of different nanoparticle formulations. | High (e.g., TMTpro™ allows for up to 18-plex quantification).[13] |

| Cost | Can be high due to radionuclide production and handling facilities. | Varies depending on the reagents and mass spectrometry instrumentation. |

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any isotopic labeling study. Below are summarized methodologies for the radiolabeling of gold nanoparticles and for two widely used stable isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling.

Radiolabeling of Gold Nanoparticles with Iodine-131

This protocol describes a direct chemisorption method for radiolabeling gold nanoparticles with Iodine-131 (¹³¹I), a gamma- and beta-emitting radionuclide suitable for SPECT imaging and therapy.[12]

Materials:

-

Gold nanoparticles (AuNPs) of desired size (e.g., 5 nm)

-

Na¹³¹I solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

-

Preparation: In a clean microcentrifuge tube, mix 200 µL of AuNPs (1 mg/mL in PBS) with 100 µL of Na¹³¹I solution (10 mCi/mL).

-

Incubation: Incubate the mixture at 37°C for 30 minutes. The radiolabeling efficiency can be high even at room temperature within a few minutes.[12]

-

Quality Control: Assess the radiochemical purity (RCP) of the ¹³¹I-labeled AuNPs using ITLC. A high RCP indicates successful labeling.

-

Stability Studies: Evaluate the in vitro stability of the labeled nanoparticles by incubating them in different biological media (e.g., serum) over time and measuring the retention of ¹³¹I.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the quantitative comparison of proteomes from different cell populations.[5][14]

Materials:

-

Cell lines of interest

-

SILAC-specific cell culture medium (deficient in certain amino acids, e.g., lysine and arginine)

-

"Light" (normal) amino acids (e.g., ¹²C₆-L-lysine, ¹²C₆-L-arginine)

-

"Heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-L-lysine, ¹³C₆¹⁵N₄-L-arginine)

-

Standard cell culture reagents and equipment

-

Mass spectrometer

Procedure:

-

Adaptation: Culture two cell populations in parallel. One population is grown in "light" medium, and the other in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

-

Experiment: Treat the cell populations according to the experimental design (e.g., drug treatment vs. control).

-

Harvesting and Lysis: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

Tandem Mass Tag (TMT) Labeling

TMT labeling is a chemical labeling method that enables multiplexed quantification of proteins from multiple samples simultaneously.[6][13][15]

Materials:

-

Protein samples (up to 18 per TMTpro™ kit)

-

TMT labeling reagents (different isobaric tags for each sample)

-

Reduction and alkylation reagents (e.g., DTT, iodoacetamide)

-

Trypsin for protein digestion

-

Quenching solution (e.g., hydroxylamine)

-

Mass spectrometer with MS/MS and preferably MS³ capabilities

Procedure:

-

Protein Preparation: Reduce, alkylate, and digest the protein samples into peptides.

-

Labeling: Label the peptides from each sample with a different TMT reagent. The reagents react with the primary amines of the peptides.

-

Quenching: Quench the labeling reaction with hydroxylamine.

-

Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation (Optional): For complex samples, fractionate the pooled peptide mixture to reduce complexity and improve proteome coverage.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using LC-MS/MS. During MS/MS fragmentation, the TMT tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification of the peptides across the different samples.

Section 3: Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for radiolabeling of gold nanoparticles, SILAC, and TMT labeling.

Caption: Workflow for Radiolabeling of Gold Nanoparticles.

Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Caption: Workflow for Tandem Mass Tag (TMT) Labeling.

References

- 1. Frontiers | Radiolabeling of Nanomaterials: Advantages and Challenges [frontiersin.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitatively understanding cellular uptake of gold nanoparticles via radioactivity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct Labeling of Gold Nanoparticles with Iodine-131 for Tumor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Cross-Verification of Gold(III) Chloride (AuCl₃) from Different Suppliers: A Comparison Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of reagents are paramount in scientific research and drug development, directly impacting experimental reproducibility and the validity of results. Gold(III) chloride (AuCl₃), a key precursor in various applications including nanoparticle synthesis, catalysis, and as a therapeutic agent, is sourced from numerous suppliers. However, batch-to-batch and supplier-to-supplier variability can introduce significant inconsistencies. This guide provides a framework for the cross-verification of AuCl₃ from different suppliers, offering objective comparison methodologies and supporting experimental data to ensure the reliability of your research.

Data Presentation: Comparative Analysis of AuCl₃ from Different Suppliers

To facilitate a clear comparison, the following tables summarize key quality control parameters for hypothetical AuCl₃ samples from three different suppliers. Researchers can adapt this template to record their own experimental findings.

Table 1: Physical and Chemical Properties

| Parameter | Supplier A | Supplier B | Supplier C |

| Appearance | Fine, reddish-brown crystalline powder | Yellow-orange crystalline solid | Dark red, hygroscopic crystals |

| Solubility in Water | Fully soluble, clear yellow solution | Soluble, slight turbidity observed | Fully soluble, clear orange-red solution |

| Moisture Content (%) | 0.25 | 0.85 | 0.40 |

| Gold Content (Au, % w/w) | 64.5 | 63.8 | 64.9 |

Table 2: Impurity Profile (Trace Metals, ppm)

| Impurity | Supplier A | Supplier B | Supplier C |

| Silver (Ag) | < 1 | 5 | < 1 |

| Iron (Fe) | 2 | 15 | 3 |

| Lead (Pb) | < 1 | 3 | < 1 |

| Copper (Cu) | 1 | 8 | 2 |

| Chloride (Cl⁻, excess) | 50 | 250 | 80 |

Table 3: Performance in a Standardized Nanoparticle Synthesis

| Parameter | Supplier A | Supplier B | Supplier C |

| Mean Nanoparticle Diameter (nm) | 15.2 ± 0.5 | 25.8 ± 3.2 | 16.1 ± 0.8 |

| Polydispersity Index (PDI) | 0.15 | 0.45 | 0.18 |

| Reaction Yield (%) | 95 | 82 | 93 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AuCl₃ quality. The following protocols outline key experiments for cross-verification.

Determination of Gold Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To accurately quantify the gold content in the AuCl₃ sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of AuCl₃ and dissolve it in 100 mL of 2% aqua regia (3:1 mixture of concentrated HCl and HNO₃, diluted with deionized water).

-

Standard Preparation: Prepare a series of gold standard solutions (e.g., 0, 1, 5, 10, 20 ppm) from a certified gold standard.

-

ICP-MS Analysis: Aspirate the prepared sample and standard solutions into the ICP-MS.

-

Quantification: Measure the intensity of the ¹⁹⁷Au isotope. Construct a calibration curve from the standard solutions and determine the concentration of gold in the sample. Calculate the weight percentage of gold in the original AuCl₃ solid.

Analysis of Trace Metal Impurities by ICP-MS

Objective: To identify and quantify trace metal impurities.

Methodology:

-

Sample Preparation: Use the same solution prepared for gold content determination.

-

ICP-MS Analysis: Analyze the solution using a multi-element scan mode on the ICP-MS.

-

Quantification: Calibrate the instrument with certified multi-element standard solutions. Quantify the concentration of key potential impurities such as Ag, Fe, Pb, and Cu.

Standardized Gold Nanoparticle (AuNP) Synthesis

Objective: To assess the performance and impact of AuCl₃ quality on a common application. The Turkevich method is a widely used, simple synthesis.

Methodology:

-

Preparation: In a clean flask, bring 50 mL of a 0.01% (w/v) HAuCl₄ solution (prepared from the supplier's AuCl₃) to a boil while stirring.

-

Reduction: Rapidly add 2 mL of a 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.

-

Observation: The solution color should change from yellow to blue and then to a deep red, indicating the formation of AuNPs. Continue boiling and stirring for 15 minutes.

-

Characterization:

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of the resulting AuNP solution. The peak of the surface plasmon resonance (SPR) provides an indication of nanoparticle size and dispersity.

-

Dynamic Light Scattering (DLS): Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the synthesized AuNPs.

-

Visualizations

Experimental Workflow for AuCl₃ Cross-Verification

The following diagram illustrates the logical flow of the experimental verification process.

Caption: Workflow for the cross-verification of AuCl₃ from different suppliers.

Signaling Pathway: Impact of Gold Compounds on NF-κB Pathway

Gold compounds have been shown to modulate various signaling pathways, which is of significant interest in drug development.[1] The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is one such target.[1]

Caption: Inhibition of the NF-κB signaling pathway by Au(III) compounds.

Impact of Supplier Variability on Experimental Results

The data presented in the tables above, although hypothetical, are representative of real-world scenarios where reagent quality can significantly influence experimental outcomes.

-

Purity and Composition: Higher purity AuCl₃ with lower levels of metallic impurities, as seen with Supplier A and C, generally leads to more controlled and reproducible nanoparticle synthesis.[2][3] The presence of contaminants can act as nucleation seeds or interfere with the reduction process, resulting in larger and more polydisperse nanoparticles, as exemplified by the hypothetical data for Supplier B.[2][4]

-

Catalysis: In catalytic applications, even trace amounts of certain impurities can have a pronounced effect. For instance, excess chloride ions can poison the active sites of gold catalysts, reducing their efficacy.[5]

-

Biological Assays: For researchers in drug development, the presence of undeclared impurities can lead to erroneous results in cellular assays, potentially masking the true activity of the gold compound under investigation or inducing off-target effects.

By implementing a rigorous cross-verification process, researchers can ensure the quality and consistency of their AuCl₃, leading to more reliable and reproducible scientific findings. This guide provides a foundational framework for establishing such a quality control workflow in your laboratory.

References

- 1. Recent Advances of Gold Compounds in Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

A Comparative Guide to Nanoparticle Size and Shape Validation: TEM vs. DLS

For Researchers, Scientists, and Drug Development Professionals

In the realm of nanotechnology, particularly in drug development and material science, the precise characterization of nanoparticle size and shape is paramount. These physical properties critically influence a nanoparticle's behavior, including its biocompatibility, biodistribution, and therapeutic efficacy. Among the arsenal of characterization techniques, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are two of the most prevalent methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate technique and interpreting their results effectively.

Principles and Performance: A Head-to-Head Comparison

Transmission Electron Microscopy (TEM) is considered a "gold standard" for nanoparticle sizing, offering direct visualization of individual nanoparticles.[1][2] This allows for the precise measurement of particle dimensions and the detailed assessment of their morphology. In contrast, Dynamic Light Scattering (DLS) is a non-invasive technique that measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by their Brownian motion.[3][4][5]

While both techniques provide valuable information, they measure different physical parameters, which can lead to variations in the obtained results.[1][6] TEM provides a number-based distribution of the nanoparticle's projected area, essentially a 2D shadow of the particle.[6][7] DLS, on the other hand, measures the hydrodynamic diameter, which includes the nanoparticle core, any surface coating, and the associated solvent layer.[1] Consequently, DLS typically yields a larger size measurement compared to TEM.[8][9] Furthermore, DLS is highly sensitive to the presence of a small number of larger particles or aggregates, as the intensity of scattered light is proportional to the sixth power of the particle's diameter.[3][10][11]

Quantitative Data Comparison

The following table summarizes representative data from the analysis of a nanoparticle sample using both TEM and DLS, illustrating the typical differences observed.

| Parameter | Transmission Electron Microscopy (TEM) | Dynamic Light Scattering (DLS) |

| Mean Particle Size (nm) | 85 ± 5 | 105 ± 10 (Z-average) |

| Size Distribution | Number-weighted, narrow distribution | Intensity-weighted, may show broader distribution due to aggregates |

| Shape Information | Direct visualization of spherical, rod-like, etc. | Indirectly inferred, assumes spherical shape for standard analysis |